

Preparing BAY-1797 Stock Solutions for Preclinical Research

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel involved in inflammatory and immune processes.[1][2] Its ability to modulate the P2X4 signaling pathway makes it a valuable tool for research in chronic inflammation and neuropathic pain.[1] Proper preparation of **BAY-1797** stock solutions is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of **BAY-1797** for in vitro and in vivo studies.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of **BAY-1797** is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.



Property	Value	Source
Chemical Name	N-[3-(Aminosulfonyl)-4-(3- chlorophenoxy)phenyl]benzen eacetamide	
Synonym(s)	N-(4-(3-Chlorophenoxy)-3- sulfamoylphenyl)-2- phenylacetamide	
Molecular Formula	C20H17CIN2O4S	
Molecular Weight	416.88 g/mol	_
CAS Number	2055602-83-8	
Purity	≥98% (HPLC)	
Appearance	White to beige powder	_
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol	_
Storage	Store at -20°C or -80°C	_

Mechanism of Action and Biological Activity

BAY-1797 is a selective antagonist of the purinergic P2X4 receptor. Extracellular adenosine triphosphate (ATP) activates the P2X4 receptor, a ligand-gated ion channel expressed in various cells, particularly those involved in inflammatory and immune responses such as macrophages, microglia, monocytes, and mast cells. Activation of P2X4 leads to the release of pro-inflammatory mediators, including prostaglandin E₂ (PGE₂). By blocking this receptor, **BAY-1797** can reduce PGE₂ levels, thereby exerting anti-inflammatory and analgesic effects, which have been demonstrated in in vivo models of inflammatory pain.

The inhibitory concentrations (IC₅₀) of **BAY-1797** highlight its potency and selectivity:

Human P2X4: 108 nM

Mouse P2X4: 112 nM



Rat P2X4: 233 nM

It demonstrates selectivity for P2X4 over other P2X receptor subtypes.

Experimental Protocols Preparation of a 10 mM BAY-1797 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **BAY-1797** in Dimethyl Sulfoxide (DMSO). It is essential to use high-purity, anhydrous DMSO to ensure the stability of the compound.

Materials:

- **BAY-1797** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Procedure:

- Equilibration: Allow the vial of **BAY-1797** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- Weighing: Accurately weigh the desired amount of BAY-1797 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.17 mg of BAY-1797 (see calculation below).
 - Calculation:



- Volume (L) x Concentration (mol/L) x Molecular Weight (g/mol) = Mass (g)
- 0.001 L x 0.01 mol/L x 416.88 g/mol = 0.0041688 g = 4.17 mg
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed **BAY-1797**. For 4.17 mg, add 1 mL of DMSO.
- Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for
 short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).

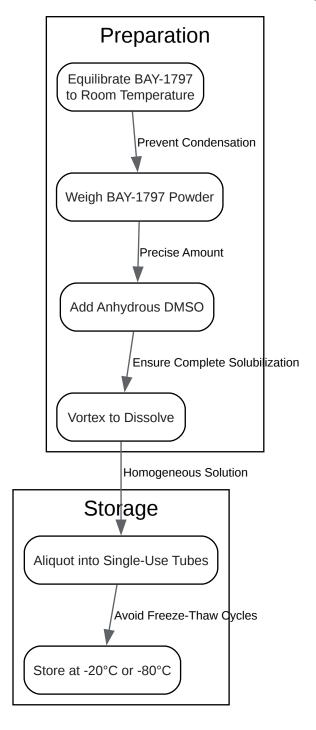
Note: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO does not exceed a level that is toxic to the cells (typically \leq 0.5%).

Visualizations

Experimental Workflow for Stock Solution Preparation



Workflow for BAY-1797 Stock Solution Preparation



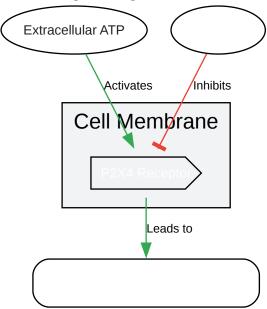
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Caption: Workflow for preparing a **BAY-1797** stock solution.



Simplified Signaling Pathway of P2X4 Receptor Antagonism by BAY-1797

Simplified P2X4 Signaling and BAY-1797 Inhibition



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Caption: Inhibition of P2X4 signaling by BAY-1797.

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References

- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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